molecular formula C7H8N2O3 B1593435 2-Methoxy-5-methyl-3-nitropyridine CAS No. 33252-62-9

2-Methoxy-5-methyl-3-nitropyridine

Cat. No. B1593435
CAS RN: 33252-62-9
M. Wt: 168.15 g/mol
InChI Key: QCQICELALGZQRL-UHFFFAOYSA-N
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Description

“2-Methoxy-5-methyl-3-nitropyridine” is a chemical compound with the molecular formula C7H8N2O3 . It has a molecular weight of 168.15 . The IUPAC name for this compound is 2-methoxy-5-methyl-3-nitropyridine .


Molecular Structure Analysis

The InChI code for “2-Methoxy-5-methyl-3-nitropyridine” is 1S/C7H8N2O3/c1-5-3-6 (9 (10)11)7 (12-2)8-4-5/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “2-Methoxy-5-methyl-3-nitropyridine” are not available, nitropyridines are known to undergo various reactions. For instance, reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion .


Physical And Chemical Properties Analysis

“2-Methoxy-5-methyl-3-nitropyridine” is a solid substance . and 98% . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques: Nitropyridine derivatives have been synthesized through various methods, such as substitution, nitration, ammoniation, and oxidation processes. For example, 2-amino-3-nitropyridine-6-methoxy was synthesized from 2,6-Dichloropyridine, with the product structure confirmed by IR and 1HNMR, highlighting the synthetic accessibility of these compounds (Fan Kai-qi, 2009).
  • Spectroscopic Analysis: X-ray and spectroscopic analysis have been employed to study the structural features of nitropyridine derivatives, providing insights into their solid-state structure, vibrational properties, and optical characteristics. For instance, the study of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile revealed its crystalline structure and optical properties (Marijana Jukić et al., 2010).

Applications in Material Science

  • Electronic and Optical Materials: Some nitropyridine compounds demonstrate promising applications in electronic and optical materials due to their photophysical properties. For example, studies on the vibrational spectroscopy, HOMO-LUMO, and NBO analyses of nitropyridine derivatives have elucidated their conformational stability and electronic properties, indicating their potential use in materials science (V. Balachandran et al., 2012).

Chemical Reactivity and Mechanistic Insights

  • Reactivity Studies: The reactivity of nitropyridine compounds with various nucleophiles has been explored, offering pathways to synthesize a range of substituted pyridines. These studies not only expand the chemical toolbox for synthesizing pyridine derivatives but also provide insights into their reaction mechanisms (J. Bakke, I. Sletvold, 2003).

Safety And Hazards

The compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-methoxy-5-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-5-3-6(9(10)11)7(12-2)8-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQICELALGZQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650380
Record name 2-Methoxy-5-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-methyl-3-nitropyridine

CAS RN

33252-62-9
Record name 2-Methoxy-5-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of sodium (2.31 g, 0.1 mol) dissolved in methanol (100 mL) at room temperature, 2-chloro-5-methyl-3-nitro-pyridine (17.2 g, 0.1 map was added. The reaction mixture was refluxed for 4 h under N2 atmosphere. After evaporated to dryness, the residue was diluted with water (100 mL) and extracted (2×50 mL CH2Cl2). The combined extracts were washed with brine, dried on MgSO4, and filtered. The solvent was evaporated and the residue was crystallized from a mixture of water (300 mL) and ethanol (20 mL) to yield 2-methoxy-5-methyl-3-nitro-pyridine as a light orange solid (15.4 g, 92%). 1H-NMR (DMSO-d6): δ 2.31 (s, 3H, CH3), 3.98 (s, 3H, OCH3), 8.30 (d, 1H, J=2.0 Hz, Py-H), 8.35 (d, 1H, J=2.0 Hz, Py-H); 13C-NMR (DMSO-d6): δ 16.80, 54.86, 127.36, 133.7, 135.91, 152.03, 154.27; HR-MS (ESI+) m/z 169.0570 [M+H]+; C7H8N2O3 requires 168.0535.
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
ATM Marcelis, HC Van der Plas - The Journal of Organic …, 1986 - ACS Publications
… Reaction of 6b with 2a leads to a slow but exclusive formation of 4-(diethylamino)-2-methoxy-5-methyl-3nitropyridine (8a). IR spectra of this compound show a strong band at about …
Number of citations: 26 pubs.acs.org
T Lu, AW Goh, M Yu, J Adams, F Lam… - Journal of Medicinal …, 2014 - ACS Publications
… Compound 2-chloro-5-methyl-3-nitropyridine (1) was treated with sodium in refluxing methanol to yield 2-methoxy-5-methyl-3-nitropyridine (2) in 92% yield. Bromination of 5-…
Number of citations: 27 pubs.acs.org
T Lu - 2014 - core.ac.uk
… available 2-chloro-5-methyl-3-nitropyridine (9), methyoxylation (nucleophilic substitution) was carried out with sodium in refluxing methanol to yield 2-methoxy-5-methyl-3-nitropyridine (…
Number of citations: 3 core.ac.uk
A Godard, P Rocca, V Pomel… - Journal of …, 1996 - Elsevier
The synthesis of the CD ring system of Streptonigrin and Lavendamycin alkaloid analogues by cross-coupling under Suzuki's conditions has been studied. Steric hindrance is the …
Number of citations: 39 www.sciencedirect.com

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